N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of a thiazinan ring and an indole moiety, which contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazinan ring, followed by the introduction of the indole moiety through various coupling reactions. Common reagents used in these reactions include sulfur-containing compounds, indole derivatives, and acylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives. These products can be further utilized in different applications, including medicinal chemistry and material science .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its combination of a thiazinan ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4S/c1-28-19-8-9-20-16(14-19)10-12-23(20)15-21(25)22-17-4-6-18(7-5-17)24-11-2-3-13-29(24,26)27/h4-10,12,14H,2-3,11,13,15H2,1H3,(H,22,25) |
InChI Key |
DBWCRNGPCDTVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
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